molecular formula C10H12F3NO B3333092 (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol CAS No. 944836-45-7

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol

Cat. No.: B3333092
CAS No.: 944836-45-7
M. Wt: 219.2 g/mol
InChI Key: GEYXUGRRBOYABT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol is a chiral amino alcohol featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the phenyl ring. This compound has a molecular formula of C₁₀H₁₂F₃NO and a molecular weight of 235.21 g/mol .

Properties

IUPAC Name

(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9-4-2-1-3-7(9)5-8(14)6-15/h1-4,8,15H,5-6,14H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYXUGRRBOYABT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CO)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CO)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and (S)-alaninol.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique trifluoromethyl group makes it useful in the development of advanced materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme interactions and protein-ligand binding due to its chiral nature.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The trifluoromethyl group is a strong electron-withdrawing substituent, significantly altering the electronic and steric properties of the molecule compared to analogs with hydrogen, methyl, or phenyl groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS RN Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Features
(S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol 153181-07-8 C₁₀H₁₂F₃NO -CF₃ (para) 235.21 High lipophilicity due to -CF₃; potential metabolic stability
(S)-2-Amino-3-phenylpropan-1-ol 3182-95-4 C₉H₁₃NO -H (phenyl) 151.21 Simpler structure; lower steric hindrance
(S)-2-Amino-3,3-diphenylpropan-1-ol 1246616-99-8 C₁₅H₁₇NO -C₆H₅ (di-substituted) 227.30 Increased steric bulk; potential for π-π interactions
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol 144600-09-9 C₁₃H₂₁NO -C(CH₃)₃ (para) 207.31 Electron-donating group; altered solubility
Key Observations:

Trifluoromethyl vs. The electron-withdrawing nature of -CF₃ may increase acidity of adjacent protons, influencing hydrogen-bonding interactions in catalytic or medicinal applications .

Positional Isomerism: The 2-(trifluoromethyl)phenyl isomer (hypothetical) would exhibit distinct steric and electronic effects compared to the 4-substituted analog. For example, ortho-substitution could lead to intramolecular interactions with the amino or hydroxyl groups, altering conformation and reactivity .

Stereochemical Impact: The (S)-configuration in amino alcohols is often critical for enantioselective catalysis or binding to biological targets. For instance, (S)-2-Amino-3-phenylpropan-1-ol (CAS: 3182-95-4) is a precursor to chiral ligands and pharmaceuticals .

Key Findings:
  • Fluorinated Analogs: The -CF₃ group in (S)-2-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol enhances metabolic stability and membrane permeability, making it valuable in drug design (e.g., kinase inhibitors or GPCR modulators) .
  • Safety and Handling: Compounds like (S)-2-Amino-1,1-diphenylpropan-1-ol (CAS: W8458) require stringent safety protocols due to their use in R&D settings .

Biological Activity

(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol, commonly referred to as a trifluoromethyl-containing amino alcohol, has garnered attention in both pharmaceutical and agrochemical research due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : C10H12F3NO
  • Molecular Weight : 219.21 g/mol
  • CAS Number : 1213500-73-2

The trifluoromethyl group (-CF3) significantly influences the compound's lipophilicity and metabolic stability, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with GABA receptors. This modulation is crucial for developing effective agrochemicals and pharmaceuticals. The compound's amino group facilitates hydrogen bonding with target proteins, enhancing binding affinity and efficacy in biological systems .

Biological Activity Overview

  • Neurotransmitter Modulation :
    • Exhibits potential as a modulator of GABA receptors, which are pivotal in regulating neuronal excitability.
    • Enhances the efficacy of agents targeting pest control while minimizing non-target organism impact.
  • Agrochemical Applications :
    • Serves as an intermediate in the synthesis of Fipronil, a widely used insecticide. Its unique structure improves the compound's effectiveness against pests by altering GABA receptor activity .
  • Pharmaceutical Applications :
    • The trifluoromethyl group enhances the biological activity of drugs by improving their pharmacokinetic profiles. Several FDA-approved drugs incorporate similar trifluoromethyl functionalities, demonstrating increased potency compared to non-fluorinated counterparts .

Case Study 1: Modulation of GABA Receptors

Research indicates that compounds containing trifluoromethyl groups can significantly enhance the potency of GABAergic drugs. A comparative study showed that the inclusion of a -CF3 group in phenolic structures increased inhibitory effects on serotonin uptake by six-fold compared to non-fluorinated analogs .

Case Study 2: Synthesis of Agrochemicals

A study explored the synthesis pathways involving this compound as an intermediate for creating new agrochemicals. The results highlighted over 20 novel compounds derived from this amino alcohol that received ISO common names for agricultural use, showcasing its versatility in synthetic applications.

Data Table: Biological Activity Comparison

Compound NameBiological TargetActivity TypeReference
This compoundGABA ReceptorModulator
FipronilGABA ReceptorInsecticide
Various FDA DrugsMultiple TargetsTherapeutic Agents

Q & A

Q. What in vitro/in vivo models evaluate metabolic pathways and toxicity?

  • Methodological Answer :
  • Hepatocyte Assays : Primary human hepatocytes identify Phase I/II metabolites (e.g., glucuronidation) .
  • Zebrafish Toxicity Screening : LC50_{50} and teratogenicity endpoints (e.g., yolk sac edema) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol
Reactant of Route 2
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.